molecular formula C7H5Cl2NO2S B1301066 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid CAS No. 80542-50-3

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Cat. No.: B1301066
CAS No.: 80542-50-3
M. Wt: 238.09 g/mol
InChI Key: RMEPHJNBCRKTHN-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is an organic compound with the molecular formula C7H5Cl2NO2S and a molecular weight of 238.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a thioacetic acid group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid typically involves the reaction of 2,6-dichloropyridine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atoms on the pyridine ring can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

    2,6-Dichloropyridine-4-methanol: Similar structure but with a methanol group instead of thioacetic acid.

    4-Amino-2,6-dichloropyridine: Contains an amino group instead of thioacetic acid.

    2,6-Dichloropyridine-4-isocyanate: Contains an isocyanate group instead of thioacetic acid.

Uniqueness: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is unique due to the presence of the thioacetic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and protein-ligand interactions .

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEPHJNBCRKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371120
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80542-50-3
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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